Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-
Overview
Description
Synthesis Analysis
The synthesis of benzenamine derivatives often involves complex organic reactions that aim to introduce specific functional groups, facilitating the compound's desired properties. For instance, the synthesis and characterization of similar compounds, such as (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives, have been reported. These derivatives are synthesized and characterized by IR, 1H NMR, and 13C NMR spectra, demonstrating the diverse synthetic routes available for such compounds (Malhotra et al., 2012).
Molecular Structure Analysis
The molecular structure of benzenamine derivatives can be complex, with various substituents affecting the molecule's overall shape, electronic distribution, and chemical reactivity. X-ray crystallography studies, such as those conducted on related compounds, provide valuable insights into the molecular geometry, confirming the presence of specific functional groups and the compound's stereochemistry (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Benzenamine derivatives participate in various chemical reactions, reflecting their reactivity and potential applications in synthetic chemistry. For instance, reactions involving intramolecular charge transfer have been explored for similar compounds, highlighting the potential for developing novel chemosensors and materials with unique electronic properties (Tharmaraj, Devi, & Pitchumani, 2012).
Scientific Research Applications
Summary of the Application
“Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-” can be analyzed using a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
Methods of Application or Experimental Procedures
The mobile phase of the HPLC method contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Results or Outcomes
This method allows for the separation and analysis of “Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-” in a laboratory setting .
Application in Bio-Molecule Research
Summary of the Application
While not directly mentioned, compounds like “Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-” could potentially be studied using tools like AlphaFold . AlphaFold is a computational tool developed by Google DeepMind and Isomorphic Labs that predicts interactions between biomolecules such as DNA, RNA, proteins, and ligands .
Methods of Application or Experimental Procedures
AlphaFold uses a diffusion network similar to those in AI image generators to compose predictions at the atomic level, gradually converging to highly accurate molecular structures .
Results or Outcomes
The use of AlphaFold could potentially reduce the need for time-consuming and costly real-life experiments with molecules . It could also accelerate the development of new drugs .
Application in Optimization Framework Development
Summary of the Application
Compounds like “Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-” could potentially be used in the development of optimization frameworks for dimensional synthesis in mechanisms used in machine design and robotics .
Methods of Application or Experimental Procedures
The approach involves the use of innovative heuristic algorithms within numerical continuation techniques, referred to as “random monodromy loops”, enabling the approximation of critical points and root-finding in nonlinear systems .
Results or Outcomes
This method has been shown to be effective in discovering critical points of high-dimensional nonlinear objective functions . It has far-reaching implications in scientific and engineering domains .
Application in Temperature Measurement
Summary of the Application
“Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-” could potentially be used in the development of optomechanical systems for temperature estimation in interferometric setups .
Methods of Application or Experimental Procedures
The proposed theoretical approach for temperature measurement uses an optomechanical system in which the position of a mechanical oscillator is coupled to the cavity field .
Results or Outcomes
The use of this method can result in highly accurate temperature measurements and is robust against decoherence . This study can provide insights into the field of temperature measurement, offering a theoretical approach that can be applied in many scientific and engineering applications .
properties
IUPAC Name |
N-(4-butylphenyl)-1-(4-ethoxyphenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-5-6-16-7-11-18(12-8-16)20-15-17-9-13-19(14-10-17)21-4-2/h7-15H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOAVDSSZWDGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067505 | |
Record name | Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |
CAS RN |
29743-08-6 | |
Record name | 4′-Ethoxybenzylidene-4-butylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29743-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Ethoxybenzylidene)-4-butylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butyl-N-[(4-ethoxybenzylidene]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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